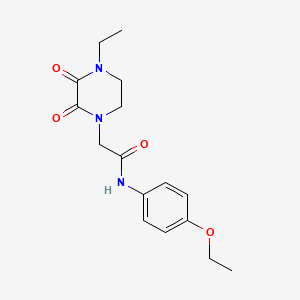

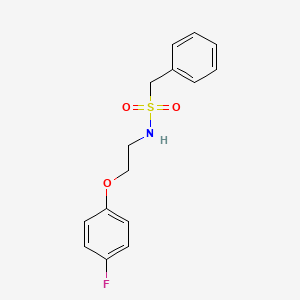

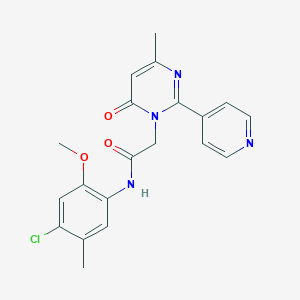

N-((5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧乙基)硫)-1,3,4-噁二唑-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和表征

合成了一系列 N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙/丙酰胺衍生物,并对它们的精神活性、抗炎和细胞毒活性进行了表征和评估。这些化合物表现出明显的镇静作用、高抗炎活性、选择性细胞毒作用和抗菌作用,将生物学结果与结构特征和物理化学参数相关联 (Zablotskaya 等,2013)。

抗肿瘤活性

基于喹唑啉-4-酮的抗肿瘤剂水溶性类似物的构思和合成显示出比母体化合物 CB30865 显著的细胞毒性改善。这些化合物保留了延迟的、非阶段特异性细胞周期阻滞的新型生化特性,由于水溶性的增加,为体内评估提供了有希望的途径 (Bavetsias 等,2002)。

镇痛和驱虫活性

由 2-(6,8-二溴-2-甲基喹唑啉-4-氧基)-乙酰肼合成化合物表现出显着的镇痛、驱虫和杀虫活性。这些活性通过各种药理学评估进行评估,显示出发展为治疗剂的潜力 (Saad 等,2011)。

抗惊厥活性

设计和合成了 N-取代苯基-4-(1-甲基或 1,2-二甲基-4-氧代-1,2-二氢喹唑啉-3(4H)-基)-烷酰胺,在体内显示出显着的抗惊厥活性。这项研究为进一步研究这些化合物治疗癫痫和相关疾病的治疗潜力奠定了基础 (Noureldin 等,2017)。

抗菌和抗结核剂

合成了新的 4-吡咯-1-基苯甲酸酰肼类似物及其衍生的恶二唑、三唑和吡咯环系,并显示出有希望的抗菌和抗结核活性。这项研究突出了这些化合物作为细菌和结核病感染的新型治疗剂的潜力 (Joshi 等,2008)。

作用机制

Target of Action

It is known that 3,4-dihydroquinoline derivatives have been associated with sigma-1 receptor (σ1r) antagonist activity . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in various cellular processes and has been implicated in several diseases, including cancer and neurodegenerative disorders .

Mode of Action

3,4-dihydroquinoline derivatives have been found to inhibit p38 map kinase, causing cytotoxic activities . MAP kinases are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines, and regulate cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. Inhibition of p38 MAP kinase can impact the MAPK signaling pathway, which plays a key role in cellular responses to various stimuli . This can lead to changes in gene expression, cell differentiation, and apoptosis, among other effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, 3,4-dihydroquinoline derivatives have been associated with cytotoxic activities, potentially through their inhibition of p38 MAP kinase . This could result in changes in cell proliferation and survival, among other effects .

属性

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c26-19(25-12-6-10-15-7-4-5-11-17(15)25)14-29-21-24-23-18(28-21)13-22-20(27)16-8-2-1-3-9-16/h1-5,7-9,11H,6,10,12-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDNVJNZXGTVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)

![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)

![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)